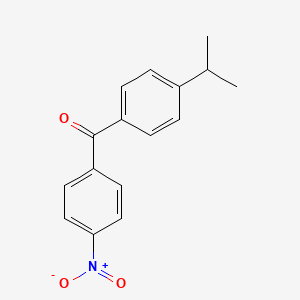
4-Isopropyl-4'-nitrobenzophenone
Número de catálogo B8652760
Peso molecular: 269.29 g/mol
Clave InChI: JNBDAKKBGPZEQT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US04413144
Procedure details


710 parts of chlorobenzene and 160 parts of AlCl3 are initially introduced. A mixture of 120 parts of cumene, 185.6 parts of p-nitrobenzoyl chloride and 410 parts of chlorobenzene is added dropwise in the course of 1 hour at 20° to 25° C., HCl gas being liberated. The mixture is then heated in the course of 1 hour to 60° C. and stirred for 1 hour at 60° C., 1,400 parts of ice are added, the aqueous phase is separated off in a separating funnel and the organic phase is concentrated in vacuo. 247.6 parts of 4-isopropyl-4'-nitrobenzophenone having a melting point of 95° C. are obtained. Yield: 92% of theory.
[Compound]
Name
120
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One







Yield
92%
Identifiers


|
REACTION_CXSMILES
|
[Al+3].[Cl-].[Cl-].[Cl-].[C:5]1([CH:11]([CH3:13])[CH3:12])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[N+:14]([C:17]1[CH:25]=[CH:24][C:20]([C:21](Cl)=[O:22])=[CH:19][CH:18]=1)([O-:16])=[O:15].Cl>ClC1C=CC=CC=1>[CH:11]([C:5]1[CH:10]=[CH:9][C:8]([C:21]([C:20]2[CH:19]=[CH:18][C:17]([N+:14]([O-:16])=[O:15])=[CH:25][CH:24]=2)=[O:22])=[CH:7][CH:6]=1)([CH3:13])[CH3:12] |f:0.1.2.3|
|
Inputs


Step One
[Compound]
|
Name
|
120
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 1 hour at 60° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added dropwise in the course of 1 hour at 20° to 25° C.
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is then heated in the course of 1 hour to 60° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
1,400 parts of ice are added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the aqueous phase is separated off in a separating funnel
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the organic phase is concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)C1=CC=C(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 92% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
